molecular formula C21H38N+ B1207926 Cetylpyridinium CAS No. 7773-52-6

Cetylpyridinium

Cat. No.: B1207926
CAS No.: 7773-52-6
M. Wt: 304.5 g/mol
InChI Key: NEUSVAOJNUQRTM-UHFFFAOYSA-N
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Description

Cetylpyridinium is a quaternary ammonium compound with broad-spectrum antiseptic properties. It is commonly used in its salt form, this compound chloride, which is found in various over-the-counter products such as mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. This compound is known for its ability to reduce dental plaque and gingivitis, as well as its antimicrobial activity against a wide range of bacteria and other microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetylpyridinium chloride can be synthesized through a continuous flow protocol that significantly reduces reaction time and enhances yield and purity. The process involves the reaction of cetyl alcohol with pyridine in the presence of hydrochloric acid. The reaction is typically carried out at high temperatures and under neat conditions, resulting in the formation of this compound chloride with an isolated product yield of over 90% and an HPLC purity of over 99% .

Industrial Production Methods

The industrial production of this compound chloride often employs continuous flow synthesis due to its efficiency and sustainability. This method allows for the large-scale production of this compound chloride with high yields and purity, making it suitable for use in various consumer products .

Chemical Reactions Analysis

Types of Reactions

Cetylpyridinium chloride undergoes several types of chemical reactions, including:

    Oxidation: this compound chloride can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound chloride back to cetyl alcohol and pyridine.

    Substitution: this compound chloride can undergo substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various anions such as bromide, iodide, and nitrate can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Cetyl alcohol and pyridine.

    Substitution: this compound bromide, this compound iodide, and this compound nitrate.

Scientific Research Applications

Cetylpyridinium chloride has a wide range of scientific research applications, including:

Mechanism of Action

Cetylpyridinium chloride exerts its effects by interacting with the cell membranes of bacteria and other microorganisms. The positively charged this compound ion binds to the negatively charged phosphate groups on the surface of biological membranes, leading to membrane disruption and leakage of cellular contents. This results in the death of the microorganisms .

Comparison with Similar Compounds

Cetylpyridinium chloride is similar to other quaternary ammonium compounds such as benzalkonium chloride and chlorhexidine. it is unique in its broad-spectrum antimicrobial activity and its ability to reduce dental plaque and gingivitis. Other similar compounds include:

This compound chloride stands out due to its effectiveness in oral care products and its broad-spectrum antimicrobial activity.

Properties

When incorporated into mouthwashes, toothpastes, lozenges, or mouth sprays, cetylpyridinium chloride is expected to elicit a mechanism of action that decreases new dental plaque growth, decreases or removes existing dental plaque, diminishes the growth of pathogenic bacteria, and inhibits the production of virulence factors. Cetylpyridinium chloride is a quaternary ammonium compound that demonstrates a broad spectrum anti-bacterial activity. It possesses a cationic surface active agent surfactant which can absorb readily to oral surfaces. The molecules of this agent have both hydrophilic and hydrophobic groups. In action, the positively charged hydrophilic region of cetylpyridinium chloride molecules enables the compound to interact with microbial cell surfaces and even integrate into the bacterial cytoplasmic membrane. Consequently, there is a resultant disruption of bacterial membrane integrity causing a leakage of bacterial cytoplasmic components, interference with cellular metabolism, inhibition of cell growth, and ultimately - cell death. Moreover, cetylpyridinium chloride can also inhibit the synthesis of insoluble glucan by streptococcal glucosyltransferase, adsorb to pellicle-covered enamel, and inhibit co-adhesion of bacteria, and bind streptococcus mutans biofilms. This ability of cetylpyridinium chloride to be able to adsorb to pellicle covered enamel imparts substantivity to the compound molecules - that is retention in the mouth and continued antimicrobial activity for a period of time after rinsing. Taking these mechanisms into consideration, cetylpyridinium chloride may be considered an active ingredient that is effective in the treatment and prevention of bacterial or fungal disorders of the oropharyngeal cavity.

CAS No.

7773-52-6

Molecular Formula

C21H38N+

Molecular Weight

304.5 g/mol

IUPAC Name

1-hexadecylpyridin-1-ium

InChI

InChI=1S/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1

InChI Key

NEUSVAOJNUQRTM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1

7773-52-6

Synonyms

Angifonil
Anhydrous, Cetylpyridinium Chloride
Biosept
Catamium
Ceepryn Chloride
Cetamium
Cetylpyridinium
Cetylpyridinium Chloride
Cetylpyridinium Chloride Anhydrous
Cetylpyridium
Cetylyre
Chloride Anhydrous, Cetylpyridinium
Chloride, Ceepryn
Chloride, Cetylpyridinium
Dobendan
Hexadecylpyridinium
Merocets
Pristacin
Pyrisept
Sterogenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cetylpyridinium
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Cetylpyridinium
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Cetylpyridinium

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